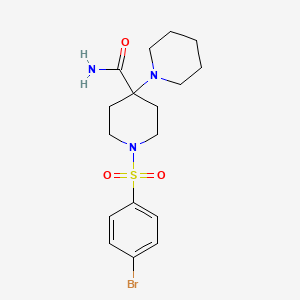

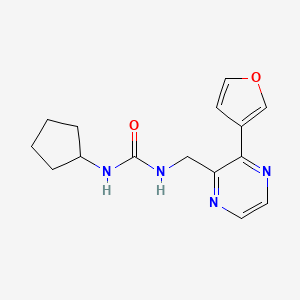

1-(4-Bromophenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound is characterized by its empirical formula C11H12BrNO3S . It has a molecular weight of 318.19 . The SMILES string representation of the molecule is Brc1ccc (cc1)S (=O) (=O)N2CCC (=O)CC2 .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 449.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its molar refractivity is 68.4±0.4 cm3, and it has 4 H bond acceptors and 2 freely rotating bonds . The compound’s polar surface area is 63 Å2, and its molar volume is 197.5±3.0 cm3 .科学的研究の応用

Synthesis and Biological Activity

Microwave-Assisted Synthesis of Sulfonyl Hydrazones : The compound's synthesis involved creating sulfonyl hydrazones with piperidine derivatives, indicating its importance in medicinal chemistry. It showed significant antioxidant capacity and anticholinesterase activity, with certain derivatives exhibiting strong activities in various assays (Karaman et al., 2016).

Anticancer Agent Synthesis : The compound was used to synthesize propanamide derivatives with oxadiazole, which were then evaluated as potential anticancer agents. Certain derivatives demonstrated promising anticancer properties, suggesting the compound's relevance in cancer research (Rehman et al., 2018).

Antibacterial Evaluation : Derivatives of the compound have been synthesized and evaluated for their antibacterial activity. The study revealed that these derivatives exhibit significant antibacterial properties, highlighting its potential in antimicrobial research (Aziz‐ur‐Rehman et al., 2017).

Enzyme Inhibition and Molecular Docking

Enzyme Inhibition Studies : Piperidine derivatives of the compound were synthesized and evaluated for anti-acetylcholinesterase activity. Some derivatives showed high potency as inhibitors, suggesting the compound's application in studies related to neurological disorders like Alzheimer's disease (Sugimoto et al., 1990).

Molecular Docking and Biological Evaluation : Piperidinyl-containing oxadiazoles derived from the compound were studied for their interaction with butyrylcholinesterase enzyme through molecular docking. This demonstrated the compound's utility in understanding ligand-enzyme interactions in biological systems (Khalid et al., 2016).

Novel Applications and Synthesis Methods

Development of CB1 Cannabinoid Receptor Radioligands : The compound was used in the synthesis of radioligands for PET imaging of CB1 cannabinoid receptors, showcasing its application in neuroimaging and the study of neurological pathways (Katoch-Rouse et al., 2003).

Synthesis of α-Aminophosphonates : Piperidinyl-containing α-aminophosphonates were synthesized using the compound, with some displaying insecticidal activities. This highlights its role in agricultural chemistry and pest control research (Jiang et al., 2013).

作用機序

The mechanism of action for this compound is not specified in the available resources. Its applications in scientific research suggest it may have multiple mechanisms of action depending on the context.

Safety and Hazards

特性

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrN3O3S/c18-14-4-6-15(7-5-14)25(23,24)21-12-8-17(9-13-21,16(19)22)20-10-2-1-3-11-20/h4-7H,1-3,8-13H2,(H2,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPBBZJUEIZJPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2360135.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate](/img/structure/B2360141.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2360146.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2360148.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2360149.png)

![N-[(2,4,6-triphenylphenyl)carbamothioyl]benzamide](/img/structure/B2360150.png)

![N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2360154.png)